Cas no 494798-73-1 (4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1)

494798-73-1 structure
Productnaam:4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecoxy)benzaldehyde
- 38456_ALDRICH
- 38456_FLUKA
- 4-(1H,1H,2H,2H,3H,3H-Perfluoroundecyloxy)benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyloxy)benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyloxy)-benzaldehyde
- 4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde
- 4-[3-(perfluorooctyl)propyl-1-oxy]benzaldehyde
- 4-[3-(perfluorooctyl)propyloxy]benzaldehyde
- ACMC-20amwo
- AG-F-65672
- CTK4J1326
- 4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl)oxy)benzaldehyde
- AKOS015889324
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy) benzaldehyde, >=97.0%
- NS00109873
- 494798-73-1
- SCHEMBL896329
- DTXSID30478718
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy) benzaldehyde
- 4-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyloxy)benzaldehyde,>=97.0%
- 4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1
-
- Inchi: InChI=1S/C18H11F17O2/c19-11(20,6-1-7-37-10-4-2-9(8-36)3-5-10)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h2-5,8H,1,6-7H2
- InChI-sleutel: KOLANEVLEDPTQG-UHFFFAOYSA-N
- LACHT: C1=CC(=CC=C1C=O)OCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Berekende eigenschappen
- Exacte massa: 582.04873
- Monoisotopische massa: 582.0487583g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 19
- Zware atoomtelling: 37
- Aantal draaibare bindingen: 12
- Complexiteit: 782
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.9
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.52
- Smeltpunt: 60-64 °C
- Kookpunt: 353.557°C at 760 mmHg
- Vlampunt: >110 °C
- Brekindex: 1.379
- PSA: 26.3
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Beveiligingsinformatie
- WGK Duitsland:3
- FLUKA MERK F CODES:10
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-238750-100 mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 100MG |
¥1,504.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-238750A-250 mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 250MG |
¥1,053.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-238750-100mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 100mg |
¥1504.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-238750A-250mg |
4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde, |
494798-73-1 | 250mg |
¥1053.00 | 2023-09-05 |
4-(4 4 5 5 6 6 7 7 8 8 9 9 10 10 11 11 1 Gerelateerde literatuur
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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